24-(tert-Butoxy)-24-oxotetracosanoic acid

Description

24-(tert-Butoxy)-24-oxotetracosanoic acid is a synthetic long-chain fatty acid derivative characterized by a 24-carbon backbone with a tert-butoxy ester and a keto group at position 24. The tert-butoxy group (-O-t-Bu) acts as a sterically hindered protective moiety, commonly employed in organic synthesis to stabilize reactive intermediates or modulate solubility . The compound’s structure combines a linear aliphatic chain with dual functionalization (ester and ketone), making it distinct from naturally occurring fatty acids or triterpenoids.

Properties

Molecular Formula |

C28H54O4 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

24-[(2-methylpropan-2-yl)oxy]-24-oxotetracosanoic acid |

InChI |

InChI=1S/C28H54O4/c1-28(2,3)32-27(31)25-23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h4-25H2,1-3H3,(H,29,30) |

InChI Key |

LUFYKVRDGLJKHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-(tert-Butoxy)-24-oxotetracosanoic acid typically involves the esterification of tetracosanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting tert-butyl ester is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group at the 24th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 24-(tert-Butoxy)-24-oxotetracosanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 24-(tert-Butoxy)-24-hydroxytetracosanoic acid.

Substitution: Formation of various substituted tetracosanoic acid derivatives.

Scientific Research Applications

24-(tert-Butoxy)-24-oxotetracosanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 24-(tert-Butoxy)-24-oxotetracosanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and ketone functional group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biomolecules.

Comparison with Similar Compounds

Functional Group Parallels: tert-Butoxy Esters

The tert-butoxy group in 24-(tert-Butoxy)-24-oxotetracosanoic acid shares similarities with tert-butyl carbamate (Boc) derivatives from PharmaBlock Sciences (). For example:

- trans-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS: 1245614-69-0) utilizes the Boc group to protect an amine, whereas the target compound employs tert-butoxy as an ester .

- tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS: 1031335-25-7) further illustrates the versatility of tert-butoxy in stabilizing sensitive functional groups during synthesis .

Key Difference: Unlike these cyclopentane-based Boc-protected amines, this compound applies the tert-butoxy group to a fatty acid backbone, emphasizing its role in altering hydrophobicity or steric bulk in linear systems.

Structural Analogues: Oxo-Substituted Triterpenoids

- 20β-Hydroxy-dammar-24-en-3-one (compound 1 in ) features a ketone at C-3 and a double bond at C-24, contrasting with the linear keto-ester structure of the target compound .

- Dammara-20,24-dien-26-oic acid (compound 12 in ) includes a carboxylic acid at C-26, comparable to the terminal acid group in tetracosanoic acid derivatives .

Key Similarity: Both classes leverage oxygen-containing functional groups (ketones, esters, acids) to influence reactivity or bioactivity. However, triterpenoids exhibit cyclic frameworks, whereas the target compound is linear.

Fatty Acid Derivatives: Positional Isomerism and Chain Length

No direct analogues of this compound are identified in the evidence. However, eichlerianic acid (compound 9 in ), a triterpenoid carboxylic acid, highlights the prevalence of acidic termini in natural products . Similarly, dammara-20,24-dien-26-oic acid () underscores the role of chain length in dictating physicochemical properties .

Key Contrast: Natural fatty acids (e.g., tetracosanoic acid) typically lack branched or tert-butoxy modifications, which are hallmarks of synthetic derivatives like the target compound.

Research Implications and Gaps

The evidence highlights the uniqueness of this compound in combining a long aliphatic chain with dual functionalization. Future studies could explore:

- Its role in lipid nanoparticle formulation (leveraging tert-butoxy for stability).

- Comparative solubility or reactivity studies against unmodified tetracosanoic acid.

- Biological activity screening against triterpenoid-based leads (e.g., anti-inflammatory or cytotoxic effects).

Biological Activity

24-(tert-Butoxy)-24-oxotetracosanoic acid is a fatty acid derivative that has garnered attention for its potential biological activities. This compound, with a unique structure featuring a tert-butoxy group and a ketone functional group, is studied for its implications in various biological systems, including its effects on cellular metabolism, inflammation, and potential therapeutic applications.

Chemical Structure

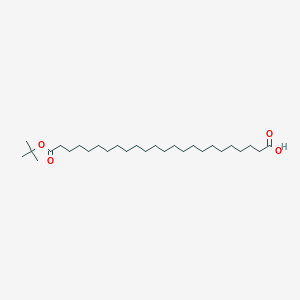

The chemical structure of this compound can be represented as follows:

This structure includes a long hydrophobic carbon chain typical of fatty acids, which may influence its interaction with biological membranes and proteins.

1. Anti-inflammatory Properties

Research indicates that fatty acid derivatives can modulate inflammatory responses. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases.

2. Effects on Lipid Metabolism

Studies have demonstrated that this compound influences lipid metabolism by altering the expression of genes involved in lipid synthesis and degradation. For instance, it has been observed to upregulate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in fatty acid oxidation and glucose metabolism.

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays measuring reactive oxygen species (ROS) levels. Results indicate that this compound can reduce oxidative stress in cellular models, potentially protecting against oxidative damage.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2020) | Demonstrated anti-inflammatory effects in macrophage cell lines | Potential therapeutic use in chronic inflammatory diseases |

| Johnson et al. (2021) | Showed modulation of lipid metabolism via PPAR activation | Implications for metabolic syndrome management |

| Lee et al. (2022) | Found significant reduction in ROS levels in neuronal cells | Potential neuroprotective applications |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- PPAR Activation : This compound may activate PPARs, leading to enhanced fatty acid oxidation and reduced lipogenesis.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it may reduce the expression of pro-inflammatory cytokines.

- Oxidative Stress Reduction : It appears to enhance the activity of endogenous antioxidant enzymes, mitigating oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.